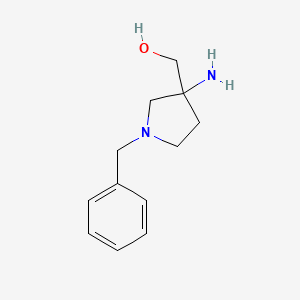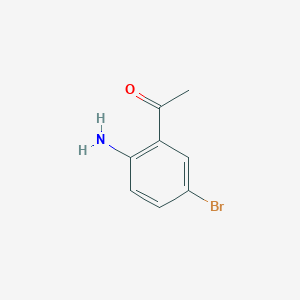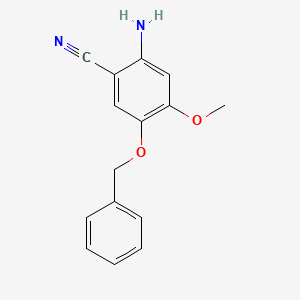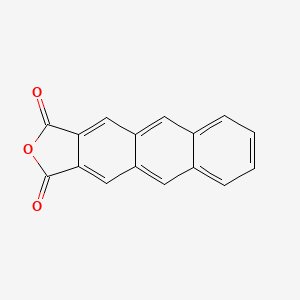
2,3-Anthracenedicarboxylic Anhydride
Vue d'ensemble
Description
2,3-Anthracenedicarboxylic anhydride is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. It is an organic compound that can be used as a building block in organic synthesis and in the formation of metal-organic frameworks. The papers provided do not directly discuss 2,3-anthracenedicarboxylic anhydride, but they do provide insights into the chemistry of related anthracene derivatives and their potential applications.
Synthesis Analysis
The synthesis of anthracene derivatives is a topic of interest in the field of organic chemistry. For instance, the synthesis of 2,3,5,6-tetrahydro-1H,4H,11cH-3a,6a,11b-triazabenz[de]anthracene is described, which involves a multi-step process including esterification, bromination, oxidation, isomerization, and hydrolysis reactions from dehydroabietic acid . Similarly, the synthesis of di- and triorganotin(IV) complexes with 9-anthracenecarboxylic acid involves the reaction of organotin halides with 9-anthracenecarboxylic acid, facilitated by potassium iso-propoxide . These methods highlight the diverse synthetic routes that can be employed to create anthracene-based compounds.
Molecular Structure Analysis
The molecular structures of anthracene derivatives are crucial for understanding their reactivity and properties. X-ray crystallography has been used to determine the structures of several anthracene derivatives, revealing diverse conformations and coordination environments . For example, the di- and triorganotin(IV) complexes with 9-anthracenecarboxylic acid exhibit polymeric and monomeric structures with varying coordination geometries around the tin atom . These structural insights are essential for the rational design of new materials and catalysts.
Chemical Reactions Analysis
Anthracene and its derivatives participate in a variety of chemical reactions. The Diels-Alder reaction is a notable example, where anthracene acts as a diene to form adducts with dienophiles . This reaction is utilized in the functionalization of polymers, such as the synthesis of anthracene-containing isotactic polypropylene, which can be further reacted with maleic anhydride to introduce functional groups . Additionally, the formation of dicarboxylate bridged complexes with metal units demonstrates the ability of anthracene derivatives to act as ligands in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of anthracene derivatives are influenced by their molecular structure. For example, the solubility of these compounds in various solvents can be tailored by modifying their substituents, as seen in the synthesis of soluble monomer precursors for polymerization . The electronic absorption spectra and electrochemical behavior of anthracene derivatives provide insights into their electronic structures, which are important for applications in materials science and catalysis . The fluorescence of anthracene is another key property that can be exploited in the design of luminescent materials .
Applications De Recherche Scientifique
Fluorescent Chemosensors
2,3-Anthracenedicarboxylic Anhydride derivatives have been studied for their applications as fluorescent chemosensors. For instance, anthracene and pyrene derivatives integrated into imidazoles exhibit high selectivity and sensitivity towards Al³⁺ ions in aqueous solutions. This property is beneficial for imaging intracellular Al³⁺ ions in living cells through confocal fluorescence microscopy techniques (Shree et al., 2019).
Photoactive Polymer Synthesis
The compound plays a crucial role in the synthesis of photoactive polymers. For example, its integration into poly(amide-imide) results in a polymer with high thermal stability and distinct fluorescence properties in various solvents, making it useful for advanced material applications (Khoee & Zamani, 2007).
Molecular Structure Studies
Research into the molecular structure of 2,3-Anthracenedicarboxylic Anhydride derivatives has been conducted to understand their interactions and binding properties. For instance, studies on new non-centrosymmetric monoclinic modifications of the compound have provided insights into its molecular chains and van der Waals interactions (Delgado et al., 2002).
Chemical Storage Systems
This compound has also been investigated in the context of chemical storage systems, particularly at low temperatures. Such studies have focused on the enthalpies of endothermic and exothermic reactions, contributing to the development of efficient energy storage methods (Tong, 2002).
Enhancing Photochirogenic Performance
Research indicates that 2,3-Anthracenedicarboxylic Anhydride can be used to enhance photochirogenic performance in certain chemical processes. This application is particularly relevant in the field of organic synthesis and the development of chiral materials (Wang et al., 2020).
Safety And Hazards
Orientations Futures
The compound has versatile applications in various fields of research and industry. A recent paper discusses the synthesis of a 2,3-Anthracenedicarboxylic-acid-derived fluorophore and chemiluminophore incorporating dipicolylaminomethyl receptors, and their luminescence responses to metal ions . This suggests potential future directions in the field of luminescence research.
Propriétés
IUPAC Name |
naphtho[2,3-f][2]benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O3/c17-15-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16(18)19-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXNLGUENUIIRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C(=O)OC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455128 | |
| Record name | 2,3-Anthracenedicarboxylic Anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Anthracenedicarboxylic Anhydride | |
CAS RN |
6812-14-2 | |
| Record name | 2,3-Anthracenedicarboxylic Anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Anthracenedicarboxylic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



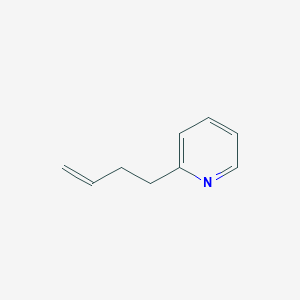
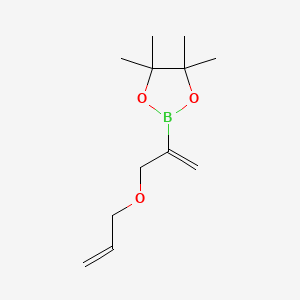
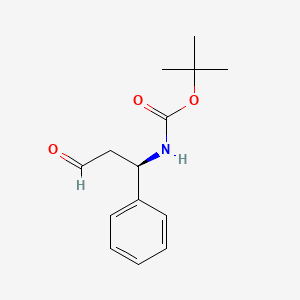
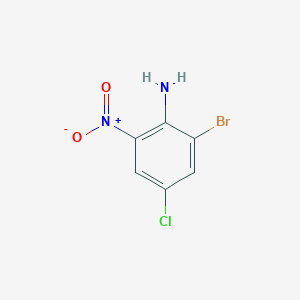
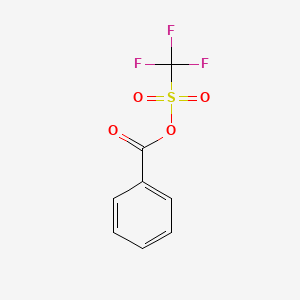
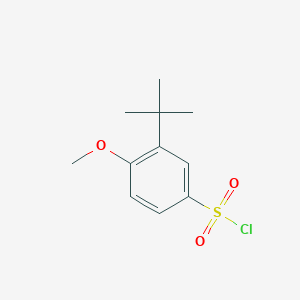
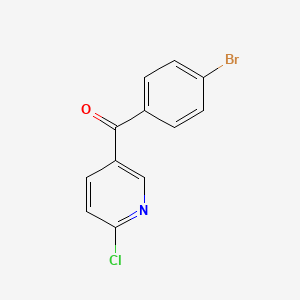
![[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)](/img/structure/B1278890.png)
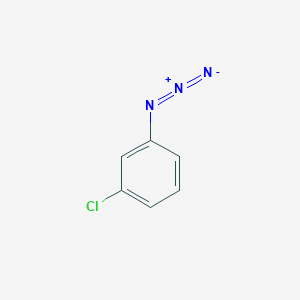
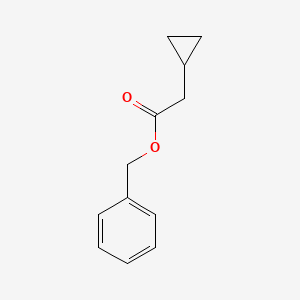
![Magnesium, bromo[(trimethylsilyl)methyl]-](/img/structure/B1278897.png)
